2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c12-3-2-9-7-6-1-4-13-8(6)11-5-10-7/h1,4-5,12H,2-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDWGBPCCMODBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Aminothiophene Synthesis
The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via the Gewald reaction, a one-pot multicomponent process involving:
- Ethyl acetoacetate or cyclohexanone as the ketone component.
- Cyanoacetamide as the nitrile source.
- Elemental sulfur as the sulfur donor.
- Morpholine as the base in dimethylformamide (DMF) .
Procedure :
- Combine ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in DMF (20 mL).
- Stir the mixture at 80–100°C for 6–8 hours.
- Acidify with dilute HCl to precipitate the 2-aminothiophene intermediate.
- Recrystallize from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one .
Chlorination at the 4-Position
Formation of 4-Chlorothieno[2,3-d]pyrimidine
The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux conditions.
Procedure :
- Suspend thieno[2,3-d]pyrimidin-4-one (5 mmol) in POCl₃ (20 mL).
- Reflux at 110°C for 4–12 hours.
- Cool the mixture and pour onto ice-water.
- Neutralize with ammonia solution (33%) and extract with ethyl acetate.
- Dry over anhydrous sodium sulfate and evaporate to obtain 4-chlorothieno[2,3-d]pyrimidine (yield: 70–85%).
Nucleophilic Substitution with Ethanolamine
Optimization of Reaction Conditions
Ethanolamine introduces both amine and hydroxyl functionalities. To prevent side reactions (e.g., O-alkylation), the substitution is conducted under mild conditions:
- Solvent : Ethanol-isopropanol (1:1) mixture.
- Base : Triethylamine (TEA) to deprotonate the amine.
- Temperature : 80°C under reflux.
Procedure :
- Dissolve 4-chlorothieno[2,3-d]pyrimidine (2.13 mmol) in ethanol-isopropanol (15 mL).
- Add ethanolamine (2.13 mmol) and TEA (4 drops).
- Reflux at 80°C for 4–6 hours.
- Cool, filter the precipitate, and purify via flash column chromatography (ethyl acetate:hexane, 3:1).
Analytical Data and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Core Reactivity of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine system provides electron-deficient aromatic character, enabling nucleophilic substitution and cyclocondensation reactions. Key reaction pathways include:
Electrophilic Aromatic Substitution
-
Nitration : Occurs at the 5-position of the pyrimidine ring under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives for further reduction to amines.
-
Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes the 6-position, forming 6-bromothieno[2,3-d]pyrimidine intermediates .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH/EtOH), the pyrimidine ring undergoes hydrolysis to form thiophene-carboxamide derivatives .
Amino Group Reactivity
The primary amino group at the 4-position participates in:
-
Condensation with Carbonyls :
Reacts with aldehydes/ketones to form Schiff bases. For example:
These imines serve as intermediates for antitumor agents . -
Acylation :
Acetylated with acetic anhydride/pyridine to yield N-acetyl derivatives, enhancing lipophilicity for improved blood-brain barrier penetration .
Hydroxyl Group Reactivity
The ethanol moiety undergoes:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving metabolic stability.
-
Oxidation : Catalyzed by KMnO₄ in acidic conditions to produce 2-(thieno[2,3-d]pyrimidin-4-ylamino)acetic acid.
Synthetic Modifications for Biological Activity
Key derivatization strategies and their outcomes:
Mechanistic Insights
-
Cyclocondensation : The amino group reacts with β-ketoesters under acid catalysis to form pyrido[2,3-d]pyrimidine derivatives via a six-membered transition state .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position (using Pd(PPh₃)₄) introduces aryl groups for structure-activity relationship studies .
Stability and Reactivity Trends
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pH-Dependent Degradation : The compound decomposes in strong acidic (pH < 2) or basic (pH > 10) conditions, forming thiophene-2-carboxylic acid and pyrimidine fragments.
-
Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions like microwave-assisted synthesis .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
- 2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic chemistry.
Reactivity and Derivative Formation
- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions lead to the formation of various derivatives that may possess distinct properties and applications. For instance:
- Oxidation : Can produce oxo derivatives using agents like potassium permanganate.
- Reduction : Can yield reduced analogs with reducing agents such as lithium aluminum hydride.
- Substitution : Various nucleophiles can be introduced at different positions on the thieno[2,3-d]pyrimidine ring.
Biological Activities
Antitumor Activity
- Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, a derivative showed an effective concentration (EC50) of 19 nM against MDA-MB-435 breast cancer cells, highlighting its potential as an anticancer agent.
Antimicrobial Properties
- Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness against multi-drug resistant strains with minimum inhibitory concentration (MIC) values ranging from 2–16 mg/L against organisms such as Methicillin-resistant Staphylococcus aureus (MRSA).
Anti-inflammatory Effects
- Thieno[2,3-d]pyrimidines have been evaluated for their ability to reduce inflammation in various biological models. This aspect is crucial for developing therapeutics targeting inflammatory diseases.
Antiviral Activity
- Some derivatives have shown promise in inhibiting viral replication, suggesting potential applications in antiviral drug development.
Medicinal Chemistry
Therapeutic Potential
- Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its interaction with molecular targets such as enzymes or receptors could lead to novel therapeutic strategies.
Dual Inhibition Mechanism
- Recent studies have identified thienopyrimidine derivatives that act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These compounds showed IC50 values in the micromolar range and induced cell cycle arrest in cancer cells.
Industrial Applications
Material Development
- The compound is also being explored for its applications in developing new materials and chemical processes. Its unique properties may contribute to advancements in fields such as polymer science and materials engineering.
Table 1: Summary of Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Mechanism of Action
The mechanism by which 2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol with structurally related thieno/furopyrimidine derivatives:
Key Observations :
- Core Modifications: Replacement of thieno with furo (e.g., compound in ) introduces an oxygen atom, altering electronic properties and target binding.
- Substituent Effects: Ethanolamine and propionic acid groups enhance solubility compared to methyl or aryl substituents. Methyl groups (e.g., ) reduce solubility but may improve metabolic stability.
- Pharmacokinetics : Carboxylic acid derivatives (e.g., ) are more likely to exhibit ionizable properties at physiological pH, affecting bioavailability.
Key Observations :
- The synthesis of this compound employs milder conditions (ethanol solvent, KOH) compared to POCl₃-mediated cyclizations (e.g., ).
- Higher yields (>75%) are achieved in alkylation reactions () but require prolonged reaction times.
Key Observations :
- Ethanolamine-substituted thienopyrimidines (e.g., ) are hypothesized to target kinases due to hydrogen-bonding capabilities of the hydroxyl group.
- Arylidene hydrazide derivatives () show superior antitumor activity, likely due to enhanced π-π stacking with cellular targets.
Biological Activity
2-(Thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-d]pyrimidine core, which is characterized by a fused thiophene and pyrimidine ring structure. The presence of an amino group at the 4-position and a hydroxyl group in the ethanol moiety enhances its solubility and reactivity, potentially leading to diverse biological effects.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique combination of functional groups may contribute to its distinct biological activity profile compared to other thieno-pyrimidine derivatives.
Biological Activities
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Thieno[2,3-d]pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : These compounds have been evaluated for their ability to reduce inflammation.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.
Table 1: Summary of Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Antiproliferative Effects
In a study investigating the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives, compounds were assessed for their ability to induce microtubule depolymerization in cancer cell lines. One notable compound exhibited an EC50 value of 19 nM, indicating potent activity against MDA-MB-435 breast cancer cells. This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance anticancer potency significantly .
Antibacterial Activity
Thieno[2,3-d]pyrimidinediones have been synthesized and tested for antibacterial activity against multi-drug resistant strains. Two compounds displayed potent activity with minimum inhibitory concentration (MIC) values ranging from 2–16 mg/L against resistant Gram-positive organisms such as MRSA and VRE. Importantly, these compounds exhibited low cytotoxicity against mammalian cells .
Dual Inhibition of EGFR and VEGFR-2
Recent studies have identified novel thienopyrimidine derivatives that act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). These compounds showed IC50 values in the micromolar range and induced cell cycle arrest in cancer cells, further supporting their potential as therapeutic agents in oncology .
Q & A
Q. What are the optimal synthetic methodologies for preparing 2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol derivatives?
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves coupling pharmacophore fragments. For example, peptide coupling using 1,1’-carbonyldiimidazole (CDI) effectively links thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridine derivatives. This method achieves yields >70% and is critical for constructing combinatorial libraries . Propargyl bromide cyclization in ethanol with sodium hydroxide (80°C, 1 hour) is another route for functionalizing the thieno[2,3-d]pyrimidine core .
Q. How are structural and purity analyses conducted for these compounds?
Characterization relies on nuclear magnetic resonance (NMR) for confirming substituent positions (e.g., methyl groups at C5/C6) and infrared (IR) spectroscopy for identifying carbonyl (1650–1700 cm⁻¹) and amino (3300–3500 cm⁻¹) groups. Elemental analysis ensures >95% purity, while thin-layer chromatography (TLC) monitors reaction progress .
Q. What in vitro assays are used to screen antimicrobial activity?
Broth microdilution assays determine minimum inhibitory concentrations (MICs). For example, derivative 2c (5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide) showed MIC = 8 µg/mL against Pseudomonas aeruginosa ATCC 10145 . Testing includes Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains to assess broad-spectrum potential .
Advanced Research Questions
Q. How do molecular docking studies guide the design of thieno[2,3-d]pyrimidine derivatives?
Docking against P. aeruginosa’s TrmD enzyme (PDB: 5ZQK) predicts binding modes. For instance, 2g (N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide) forms hydrogen bonds with Asp154 and hydrophobic interactions with Leu152, correlating with its broad-spectrum activity . Comparative docking with 5-HT3 receptor models (e.g., PDB: 6NP0) rationalizes selectivity, as seen in compound 32 , which binds competitively to 5-HT3ARs but not 5-HT4Rs .
Q. How can contradictory MIC data across derivatives be resolved?
Discrepancies in MIC values (e.g., 2c vs. 2h against P. aeruginosa) arise from substituent effects. Methyl groups at C5/C6 enhance membrane permeability, while bulky substituents (e.g., benzothieno rings) may hinder target engagement. Re-evaluating MICs under standardized conditions (e.g., cation-adjusted Mueller-Hinton broth) and adjusting inoculum size (1–5 × 10⁵ CFU/mL) minimizes variability .
Q. What strategies improve solubility and bioavailability of these compounds?
Introducing polar groups (e.g., ethanolamine in This compound ) enhances aqueous solubility. Formulation with cyclodextrin derivatives or PEGylation increases bioavailability. Pharmacokinetic studies in murine models show t₁/₂ = 4.2 hours for optimized derivatives .
Q. How do structure-activity relationships (SAR) inform lead optimization?
SAR analysis reveals:
- Aminoethanol moiety : Critical for hydrogen bonding with enzymatic targets (e.g., DHFR active site).
- Thieno[2,3-d]pyrimidine core : Electron-withdrawing groups (Cl, CF₃) at C2/C4 improve target affinity.
- Substituent positioning : 4-Pyridyl amides (e.g., 2g ) exhibit superior antimicrobial activity compared to 2-pyridyl analogs .
Q. What toxicological assessments are required for preclinical development?
Acute toxicity studies in rodents (OECD 423) determine LD₅₀ values, while Ames tests assess mutagenicity. Derivatives with logP < 3.5 show reduced hepatotoxicity. For example, 2h (N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide) demonstrated no genotoxicity at 500 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
